molecular formula C9H8N2O2 B3246475 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1783694-62-1

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B3246475
CAS No.: 1783694-62-1
M. Wt: 176.17 g/mol
InChI Key: JDHSSHLYFZACGM-UHFFFAOYSA-N
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Description

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by NaOH and provides a quantitative yield in a short time . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones .

Industrial Production Methods

Industrial production often employs catalytic routes, such as those involving copper, iron, gold, ruthenium, and palladium catalysts. These methods are efficient but may require undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]pyridine .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 7-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde, as effective antimicrobial agents. Research indicates significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 5.0 μM against Mtb H37Rv strains, showcasing their potential as novel anti-TB agents .

Case Study: Structure-Activity Relationship (SAR)
A study identified several derivatives of imidazo[1,2-a]pyridine that exhibited promising anti-TB activity through high-throughput screening (HTS). Among them, specific modifications to the 3-carboxylate series resulted in enhanced potency (MIC 90 range: 0.003 to 0.05 μM) compared to other analogues . This underscores the importance of structural modifications in optimizing therapeutic efficacy.

Neuropharmacology

Cholinesterase Inhibition
Compounds within the imidazo[1,2-a]pyridine class have been explored for their ability to inhibit acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. A recent investigation revealed that certain derivatives demonstrated AChE inhibition with IC50 values ranging from 0.2 to 50.0 μM .

Table: Summary of AChE Inhibition Studies

CompoundIC50 Value (µM)Activity Description
Compound 2h79Strong AChE inhibitor
Compound 2jVariesEffective against BChE
Compound with biphenyl side chain<50Multi-targeted cholinesterase inhibition

Anticancer Applications

Cytotoxicity Studies
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have been evaluated against various cancer cell lines, including VERO and MCF-7 cells. Most tested compounds showed low toxicity levels, indicating a favorable safety profile .

Case Study: Anticancer Efficacy
In vitro studies demonstrated that some derivatives exhibited significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with select compounds showing non-toxicity at therapeutic doses .

Synthesis and Green Chemistry

Efficient Synthesis Methods
Recent advancements in synthetic methodologies for imidazo[1,2-a]pyridines have focused on green chemistry principles. A rapid and efficient NaOH-promoted cycloisomerization method has been developed that operates under ambient conditions without the need for metal catalysts. This method significantly improves the space-time yield compared to traditional synthesis routes .

Table: Comparison of Synthesis Methods

MethodYield (%)Time RequiredEnvironmental Impact
Traditional methodsVariesSeveral hoursHigh
NaOH-promoted cycloisomerizationQuantitativeMinutesLow

Mechanism of Action

The mechanism of action of 7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in bacteria, making it effective against multidrug-resistant tuberculosis .

Biological Activity

7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde (CAS No. 1783694-62-1) is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. This compound has been shown to inhibit certain enzymes and disrupt cellular processes, making it effective against multidrug-resistant tuberculosis (MDR-TB) and various cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against MDR-TB. For instance, a high-throughput screening identified several imidazo[1,2-a]pyridine analogs with promising anti-TB activity. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating significant potency .

Table 1: Antimicrobial Activity of this compound

CompoundTarget OrganismMIC (μM)Reference
This compoundMtb H37Rv0.03 - 5.0
Analog AMtb H37Rv0.004
Analog BMtb H37Rv0.05

Anticancer Activity

In addition to its antimicrobial properties, this compound exhibits notable anticancer activity. Various derivatives have been synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The cytotoxicity of these compounds was assessed using the sulforhodamine B assay.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7<10
Analog CPC-3<5
Analog DHeLa<15

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the imidazo[1,2-a]pyridine scaffold significantly influence the biological activity of these compounds. For example, substituents at specific positions on the imidazole ring enhance potency against both TB and cancer cells.

Case Study 1: Anti-TB Efficacy

A study conducted by Abrahams et al. utilized a series of imidazo[1,2-a]pyridine derivatives to evaluate their anti-TB efficacy through high-throughput screening. The most potent compounds exhibited MIC values as low as 0.004 μM against replicating Mtb strains while demonstrating minimal cytotoxicity in mammalian cell lines .

Case Study 2: Anticancer Activity Profiling

Another investigation focused on the anticancer potential of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .

Properties

IUPAC Name

7-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-11-5-7(6-12)10-9(11)4-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHSSHLYFZACGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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